4-(4-Ethylpiperazin-1-ylmethyl)benzylamine
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Overview
Description
4-(4-Ethylpiperazin-1-ylmethyl)benzylamine is an organic compound with the molecular formula C14H23N3. It is characterized by a benzylamine group attached to a piperazine ring, which is further substituted with an ethyl group. This compound appears as a colorless to pale yellow crystalline solid and is soluble in organic solvents such as ethanol, chloroform, and ether .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine typically involves the reaction of 4-ethylpiperazine with benzyl bromide, followed by hydrogenation. This reaction is usually carried out in an anhydrous solvent like methanol, chloroform, or ether, using appropriate catalysts and conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylpiperazin-1-ylmethyl)benzylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzylamine group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl bromide in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzylamines.
Scientific Research Applications
4-(4-Ethylpiperazin-1-ylmethyl)benzylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring allows for binding to various biological targets, influencing pathways related to neurotransmission and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylpiperazin-1-ylmethyl)benzylamine
- 4-(4-Ethylpiperazin-1-yl)butan-1-amine
- 1-(4-Bromobenzyl)-4-methylpiperazine
Uniqueness
4-(4-Ethylpiperazin-1-ylmethyl)benzylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group on the piperazine ring enhances its lipophilicity and binding affinity to certain biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-2-16-7-9-17(10-8-16)12-14-5-3-13(11-15)4-6-14/h3-6H,2,7-12,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUDSDDZIRPWMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC=C(C=C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588116 |
Source
|
Record name | 1-{4-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914349-67-0 |
Source
|
Record name | 1-{4-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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